molecular formula C21H23N5O2 B2597863 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide CAS No. 1286703-18-1

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2597863
CAS No.: 1286703-18-1
M. Wt: 377.448
InChI Key: GLLWUMLGWXIQMT-UHFFFAOYSA-N
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Description

The compound 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide features a pyrazole core substituted with a dimethylamino group at position 3 and a phenyl group at position 2.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15(27)22-17-9-11-18(12-10-17)23-20(28)14-26-13-19(21(24-26)25(2)3)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLWUMLGWXIQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the acylation of the pyrazole derivative with 4-acetamidophenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine

Biological Activity

The compound 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylamino group and a phenyl group, along with an acetamide moiety. Its structure suggests potential for significant interactions with biological targets, which may lead to various pharmacological effects.

Property Details
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
CAS Number 1243024-26-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes and receptors involved in various disease processes, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting pathways involved in tumor growth and metastasis.
  • Neurological Effects : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Biological Activity Studies

Recent studies have evaluated the biological activities of pyrazole derivatives, including our compound of interest. Below are some key findings:

  • Antimicrobial Activity :
    • A study demonstrated that related pyrazole derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
    • The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Anticancer Activity :
    • Research on pyrazole derivatives has indicated strong inhibitory effects on cancer cell lines, particularly those associated with BRAF(V600E) mutations .
    • The compound’s ability to modulate signaling pathways related to cell survival and apoptosis is a focal point for its anticancer potential.
  • Anti-inflammatory Effects :
    • Some studies suggest that this class of compounds can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • In one study, a series of pyrazole amides were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines .
  • Another investigation focused on the anti-inflammatory properties of related compounds, revealing significant reductions in nitric oxide production in lipopolysaccharide-stimulated macrophages .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s structure is compared to five analogs (Table 1), highlighting substituent effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Biological Activity Physical Properties Synthesis Method
Target Compound 3-(dimethylamino), 4-phenyl, 4-acetamido Not explicitly reported N/A Likely EDC.HCl-mediated coupling
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Cl, 3-CN Insecticide derivative (Fipronil analog) N/A Carbodiimide coupling
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-fluorophenyl, indazole TRYS inhibitor (EC~50~ = 6.9 µM) N/A High-throughput screening
Example 83 (Patent) Fluorophenyl, chromenone Not reported MP = 302–304°C Suzuki coupling
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-dichlorophenyl Structural studies MP = 473–475 K EDC.HCl coupling
2-[3-(Dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl Not reported MW = 380.44 g/mol N/A
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, CN): Enhance stability and insecticidal activity (e.g., Fipronil analogs) . Electron-Donating Groups (methoxy, dimethylamino): Improve solubility and hydrogen-bonding capacity, as seen in the target compound and methoxy-substituted analogs . Fluorine Substitution: Increases bioavailability and target affinity, as in DDU86439 and Example 83 .
  • Chlorinated analogs (e.g., 2,4-dichlorophenyl derivatives) are often used in structural studies due to their crystallinity and defined hydrogen-bonding patterns .

Physicochemical Properties

  • Melting Points : Fluorinated or chlorinated compounds (e.g., Example 83, MP = 302–304°C) exhibit higher thermal stability than methoxy-substituted analogs .
  • Molecular Weight and Solubility : The target compound (MW ~380–400 g/mol, estimated) likely has moderate solubility, comparable to methoxy derivatives (MW = 380.44 g/mol) .

Q & A

Q. What synthetic methodologies are most effective for producing 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving chloroacetyl chloride or carbodiimide-mediated amidation. For example:
  • Step 1 : React 3-(dimethylamino)-4-phenyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base to form the intermediate 2-chloroacetamide derivative .
  • Step 2 : Couple the intermediate with 4-acetamidoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM at 0–5°C, followed by purification via column chromatography .
  • Critical Parameters : Temperature control (<5°C during coupling), solvent selection (DCM for solubility), and stoichiometric ratios (1:1.2 molar ratio of amine to intermediate) .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns in the amide group) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; phenyl protons at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₅O₂: 428.2084) .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways or predict bioactivity?

  • Methodological Answer :
  • Reaction Design : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level for carbodiimide-mediated coupling) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or PARP) using AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Ser530 in COX-2) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.5, suggesting moderate blood-brain barrier penetration) .

Q. How should researchers address contradictions in biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric (³²P-ATP) methods to rule out assay-specific artifacts .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 μM) with triplicate replicates to reduce variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

Q. What advanced techniques improve synthetic yield or purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that DCM with 10 mol% DMAP increases yield by 22% .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of chloroacetyl intermediates) by minimizing residence time .
  • Crystallization Optimization : Use solvent mixtures (e.g., DCM/hexane) to enhance crystal purity, as demonstrated in SCXRD studies .

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